Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid is a complex organometallic compound characterized by its vibrant color properties and structural complexity. The compound features multiple functional groups, including azo groups, naphthol rings, and a chromate center, contributing to its unique chemical and physical properties. Its molecular formula is C36H25ClCrN4Na2O7S, with a molecular weight of 791.1 g/mol. The compound is primarily utilized in industrial applications, particularly in dyes and pigments due to its intense coloration and stability under various conditions.
Typical reagents involved in these reactions include:
The reactions generally require controlled temperatures and pH levels to achieve the desired outcomes.
The synthesis of disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol typically involves:
In industrial settings, large-scale diazotization and coupling reactions are conducted under controlled conditions to ensure high yields and purity. These processes may include recrystallization and filtration steps for effective isolation and purification of the final product .
Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol finds diverse applications primarily in:
The compound's stability and reactivity also make it a candidate for research in materials science and organic synthesis.
Interaction studies involving disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol focus on its ability to form complexes with metal ions and other biomolecules. These interactions can influence its reactivity and biological activity, although detailed studies are still needed to elucidate these mechanisms fully. Understanding these interactions could provide insights into its potential applications in biochemistry and materials science .
Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol shares structural similarities with several other azo compounds and organometallic complexes. Here are some similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Disodium;4-(4-diazonio-3-methoxyphenyl)-naphthalene-1-sulfonate | Azo group, naphthalene ring | Used as a dye with different color properties |
| Disodium;2',4',5',7'-tetrabromo -4,5,6,7-tetrachloro -3 -oxospiro[2-benzofuran -1,9'-xanthene]-3',6'-diolate | Multiple halogen substitutions | Exhibits unique fluorescence characteristics |
| Disodium;4-(4-diazonio -3-nitrophenyl)-naphthalene -1-sulfonate | Azo group, nitro substitution | Known for its application in photochemical studies |
The uniqueness of disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol lies in its specific structural arrangement that imparts distinct color properties and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions while participating in redox reactions enhances its value across various applications .
The synthesis of the target chromium azo dye complex begins with the preparation of two distinct azo ligands: 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol and 3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid. These ligands are synthesized via sequential diazotization and coupling reactions, which are foundational to azo chemistry.
Diazotization:
Coupling:
Key parameters influencing yield and purity include:
The azo ligands coordinate with chromium(III) ions to form an octahedral complex. This metallization process involves chelation through the azo (–N=N–), hydroxyl (–OH), and sulfonic (–SO3H) groups.
Synthetic Procedure:
Coordination Chemistry:
Table 1: Key Spectral Data for Chromium Azo Dye Complex
| Parameter | Observation |
|---|---|
| UV-Vis λmax (nm) | 375 (π→π*), 480 (MLCT) |
| IR Bands (cm⁻¹) | 520 (Cr–O), 460 (Cr–N) |
| Magnetic Moment (BM) | 3.87 (high-spin d³ system) |
Scaling the synthesis of chromium azo dye complexes necessitates optimizing reaction parameters for reproducibility, cost-efficiency, and minimal waste.
Process Intensification Strategies:
Table 2: Laboratory vs. Industrial-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 1 L | 5000 L |
| Temperature Control | Ice Bath | Jacketed Reactor |
| Yield | 75–80% | 82–85% |
| Cycle Time | 8–10 hours | 6–7 hours |
Waste Minimization: